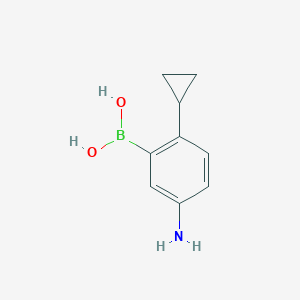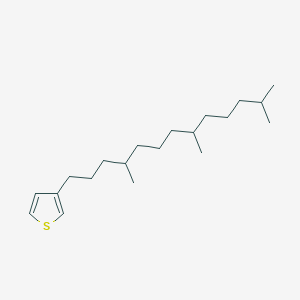
3-(4,8,12-Trimethyltridecyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,8,12-Trimethyltridecyl)thiophene is an organic compound with the molecular formula C({20})H({36})S and a molecular weight of 308.565 g/mol . This compound belongs to the class of thiophenes, which are sulfur-containing heterocycles. Thiophenes are known for their aromatic properties and are widely used in various fields, including organic electronics and pharmaceuticals .
Preparation Methods
The synthesis of 3-(4,8,12-Trimethyltridecyl)thiophene typically involves the incorporation of sulfur into specific lipid moieties. One proposed synthetic route involves the incorporation of sulfur into chlorophyll-derived phytol or archaebacterial phytenes .
Chemical Reactions Analysis
3-(4,8,12-Trimethyltridecyl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-(4,8,12-Trimethyltridecyl)thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s sulfur-containing structure makes it a subject of interest in studies related to sulfur metabolism and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(4,8,12-Trimethyltridecyl)thiophene involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound is presumed to originate from the incorporation of sulfur into chlorophyll-derived phytol or archaebacterial phytenes .
Comparison with Similar Compounds
3-(4,8,12-Trimethyltridecyl)thiophene can be compared with other similar compounds, such as:
3-methyl-2-(3,7,11-trimethyldodecyl)-thiophene: This compound is also an alkyl thiophene with a similar structure and properties.
Other alkyl thiophenes: These compounds share the thiophene ring structure but differ in the length and branching of their alkyl chains.
The uniqueness of this compound lies in its specific alkyl chain structure, which influences its chemical reactivity and applications .
Properties
CAS No. |
102037-89-8 |
|---|---|
Molecular Formula |
C20H36S |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
3-(4,8,12-trimethyltridecyl)thiophene |
InChI |
InChI=1S/C20H36S/c1-17(2)8-5-9-18(3)10-6-11-19(4)12-7-13-20-14-15-21-16-20/h14-19H,5-13H2,1-4H3 |
InChI Key |
HCUPGGLNJFUUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


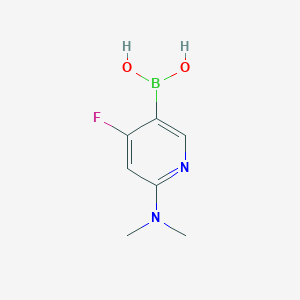
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084416.png)
![8-[3-(azepan-1-yl)propyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084417.png)
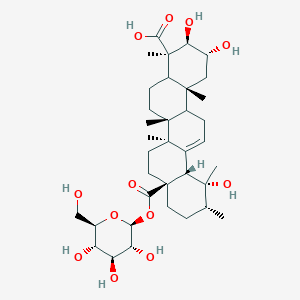
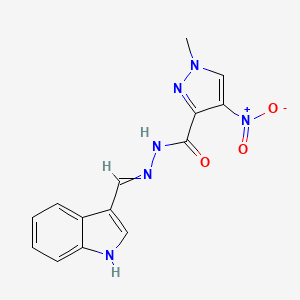
![2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14084436.png)
![1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene](/img/structure/B14084445.png)
![1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine](/img/structure/B14084451.png)
![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)
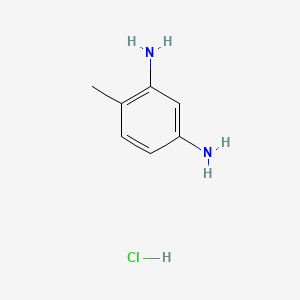
![methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate](/img/structure/B14084470.png)
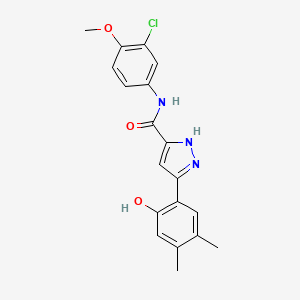
![[3,3'-Bipyridin]-4-ylmethanol](/img/structure/B14084486.png)
